molecular formula C14H19NO2 B15357240 Benzyl 4-methylpiperidine-4-carboxylate

Benzyl 4-methylpiperidine-4-carboxylate

Cat. No.: B15357240
M. Wt: 233.31 g/mol
InChI Key: NIUOXPFOKFTCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-methylpiperidine-4-carboxylate is a piperidine derivative featuring a benzyl ester group and a methyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceutical and chemical research as intermediates, particularly in the synthesis of bioactive molecules . The benzyl ester group enhances solubility in organic solvents, while substituents like methyl, hydroxyl, or amino groups influence reactivity, stability, and biological activity .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl 4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H19NO2/c1-14(7-9-15-10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

NIUOXPFOKFTCJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Benzyl 4-methylpiperidine-4-carboxylate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidine derivatives with biological targets.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 4-methylpiperidine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Hydroxyl and amino groups increase polarity and hydrogen-bonding capacity, impacting solubility and interaction with biological targets . The methyl group in the target compound likely enhances lipophilicity, favoring membrane permeability.
  • Molecular Weight: Derivatives with aromatic or bulky substituents (e.g., dimethylphenylamino in ) have higher molecular weights, which may affect pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.